molecular formula C15H18FN5O B5639945 4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine

4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine

Cat. No.: B5639945
M. Wt: 303.33 g/mol
InChI Key: PZXOJSLIQYTBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a fluorophenoxy group, a piperidino group, and a triazine ring

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The piperidine ring is a common motif in many biologically active compounds and drugs, so it’s possible that this compound could have interesting biological activity .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug or other useful product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine typically involves the reaction of 4-fluorophenol with chloromethyltriazine in the presence of a base to form the intermediate 4-[(4-fluorophenoxy)methyl]-1,3,5-triazine. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine
  • 4-[(4-bromophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine
  • 4-[(4-methylphenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine

Uniqueness

4-[(4-fluorophenoxy)methyl]-6-piperidino-1,3,5-triazin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c16-11-4-6-12(7-5-11)22-10-13-18-14(17)20-15(19-13)21-8-2-1-3-9-21/h4-7H,1-3,8-10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOJSLIQYTBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.